7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could provide basicity, the sulfonyl group could act as an electrophile, and the thiophene and triazolopyrimidine rings could participate in aromatic interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the sulfonyl group or at the heterocyclic rings .Scientific Research Applications
Antihypertensive Activity
Compounds structurally related to 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been synthesized and tested for their antihypertensive activity. A study describes the preparation of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, showing promising antihypertensive activity in vitro and in vivo for certain compounds (S. M. Bayomi et al., 1999).
Antimicrobial and Antiproliferative Properties
Another area of research involves the synthesis of derivatives with potential antimicrobial and antiproliferative effects. For instance, a study synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluated for their antiproliferative effect against human cancer cell lines, showing significant activity in some compounds (L. Mallesha et al., 2012). Additionally, compounds incorporating sulfonamide and thiazole moieties were investigated for their insecticidal properties against the cotton leafworm, indicating potent toxic effects in certain derivatives (Nanees N. Soliman et al., 2020).
Structural Characterization and Activity Analysis
Research also encompasses the structural characterization of these compounds and their biological activities. A notable example includes the study of analgesic isothiazolopyridines of the Mannich base type, where X-ray analysis was utilized to determine the crystal and molecular structures, aiding in understanding the relationship between structure and analgesic action (Z. Karczmarzyk & W. Malinka, 2008).
Herbicidal Activity
Further, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, showcasing the agricultural applications of these compounds (M. Moran, 2003).
Future Directions
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in many pharmaceuticals. Thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Biochemical pathways
The compound might interact with various biochemical pathways depending on its target. Thiophene derivatives have been reported to have diverse applications in medicinal chemistry .
Properties
IUPAC Name |
7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S2/c1-3-11-4-5-12(25-11)26(23,24)22-8-6-21(7-9-22)15-13-14(16-10-17-15)20(2)19-18-13/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMJDSVSVRNLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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